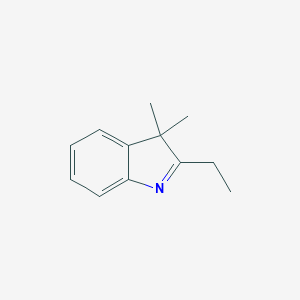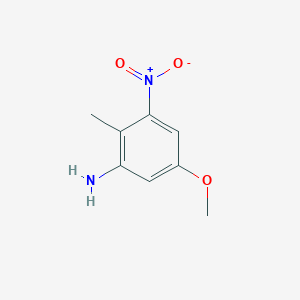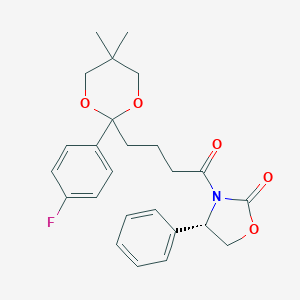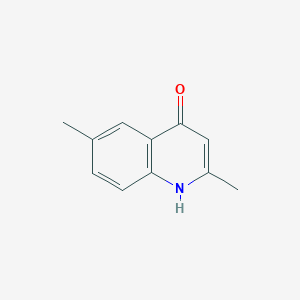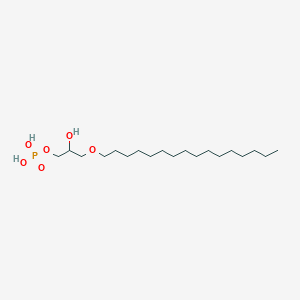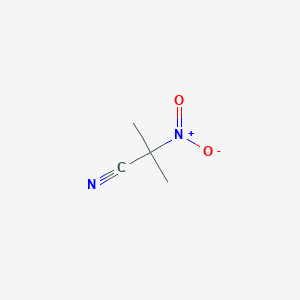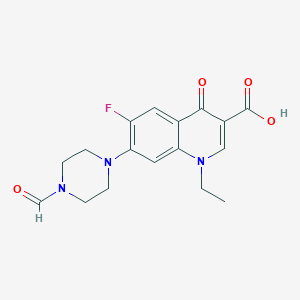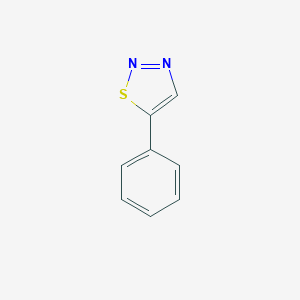![molecular formula C18H12CaN2O6S<br>C18H14N2O6S B108013 3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid CAS No. 16014-23-6](/img/structure/B108013.png)
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid, commonly known as Sudan IV, is a synthetic azo dye that is widely used in scientific research. This dye is a member of the Sudan dye family, which includes Sudan I, II, III, and IV. Sudan IV is a red-orange powder that is soluble in water and ethanol. It is commonly used as a stain for lipids in histology, and as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples.
Mechanism of Action
Sudan IV stains lipids by binding to the hydrophobic regions of lipids. The dye is taken up by the lipid droplets and accumulates in the cytoplasm. The binding of Sudan IV to lipids results in a red-orange color that can be visualized under a microscope.
Biochemical and Physiological Effects
Sudan IV has no known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
Sudan IV has several advantages as a stain for lipids in histology. It is easy to use, produces a clear and distinct staining pattern, and is relatively inexpensive. However, there are limitations to the use of Sudan IV. It is not specific for lipids and can also stain other cellular components. It is also toxic to living organisms and must be handled with care.
Future Directions
For the use of Sudan IV include the development of new synthetic dyes that are more specific for lipids and have fewer toxic effects on living organisms.
Synthesis Methods
Sudan IV is synthesized by the diazotization of 4-methyl-2-sulphoaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction produces a red-orange powder that is purified by recrystallization.
Scientific Research Applications
Sudan IV is commonly used in scientific research as a stain for lipids in histology. It is also used as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples. Sudan IV is used to detect the presence of lipids in cells, tissues, and organs. It is also used to study the distribution and metabolism of lipids in various biological systems.
properties
CAS RN |
16014-23-6 |
|---|---|
Product Name |
3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid |
Molecular Formula |
C18H12CaN2O6S C18H14N2O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
InChI Key |
RENVROUZTKMVRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O)S(=O)(=O)O |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |
Other CAS RN |
16014-23-6 |
physical_description |
Red powde |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
